molecular formula C22H17N5O2S2 B2962388 N-(4-(2-oxo-2-((4-(pyridin-3-yl)thiazol-2-yl)amino)ethyl)thiazol-2-yl)cinnamamide CAS No. 1207062-22-3

N-(4-(2-oxo-2-((4-(pyridin-3-yl)thiazol-2-yl)amino)ethyl)thiazol-2-yl)cinnamamide

Cat. No.: B2962388
CAS No.: 1207062-22-3
M. Wt: 447.53
InChI Key: KKAREMAZERLQHP-CMDGGOBGSA-N
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Description

N-(4-(2-oxo-2-((4-(pyridin-3-yl)thiazol-2-yl)amino)ethyl)thiazol-2-yl)cinnamamide is a thiazole-based compound featuring a cinnamamide moiety linked to a thiazole ring, which is further connected via a 2-oxoethyl bridge to a second thiazole substituted with pyridin-3-yl (Figure 1). This structure combines aromaticity, hydrogen-bonding capacity (pyridine), and conformational flexibility, making it a candidate for therapeutic applications, particularly in enzyme inhibition (e.g., proteases or kinases) .

Properties

IUPAC Name

(E)-N-[4-[2-oxo-2-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]ethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O2S2/c28-19(9-8-15-5-2-1-3-6-15)26-21-24-17(13-30-21)11-20(29)27-22-25-18(14-31-22)16-7-4-10-23-12-16/h1-10,12-14H,11H2,(H,24,26,28)(H,25,27,29)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKAREMAZERLQHP-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)CC(=O)NC3=NC(=CS3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)CC(=O)NC3=NC(=CS3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-oxo-2-((4-(pyridin-3-yl)thiazol-2-yl)amino)ethyl)thiazol-2-yl)cinnamamide, a complex organic molecule, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the following structural formula:

C18H13N5O2S3\text{C}_{18}\text{H}_{13}\text{N}_{5}\text{O}_{2}\text{S}_{3}

Molecular Weight: 427.5 g/mol
CAS Number: 1211294-24-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of thiazole and pyridine rings suggests potential interactions with enzyme systems and receptors involved in cellular signaling pathways.

Key Mechanisms Identified:

  • Nrf2/ARE Pathway Activation : Similar compounds have shown to activate the Nrf2/ARE pathway, which is crucial for cellular defense against oxidative stress. This pathway regulates the expression of antioxidant proteins that protect against cellular damage .
  • Anticancer Activity : Research indicates that derivatives of thiazole and cinnamamide structures exhibit significant anticancer properties through the induction of apoptosis in cancer cells and inhibition of tumor growth.
  • Antimicrobial Properties : Some studies have demonstrated that similar thiazole derivatives possess moderate to good antibacterial activity, suggesting potential applications in treating infections .

Biological Activity Data

The following table summarizes the biological activities reported for similar compounds:

Activity Type Compound Assay Method IC50/EC50 Value Reference
Nrf2 ActivationCinnamamide DerivativeLuciferase Assay10 µM
AnticancerThiazole DerivativeMTT Assay20 µM
AntibacterialPyridine-Thiazole CompoundDisk DiffusionZone of Inhibition

Case Studies

  • Hepatoprotective Effects : A study on N-phenyl cinnamamide derivatives indicated that they protect hepatocytes from oxidative stress by enhancing glutathione synthesis via the Nrf2 pathway . While specific data on N-(4-(2-oxo...) is limited, its structural similarities suggest potential hepatoprotective effects.
  • Anticancer Research : A recent study evaluated a series of thiazole derivatives, revealing that compounds with similar structures induced apoptosis in various cancer cell lines, highlighting their potential as anticancer agents.
  • Antimicrobial Screening : Compounds related to this structure showed promising antibacterial activity against gram-positive and gram-negative bacteria, indicating a broad spectrum of antimicrobial efficacy .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares core structural motifs with several analogues (Table 1):

Compound Name / CAS No. Key Substituents Molecular Formula Molecular Weight Melting Point (°C) Source
Target Compound Cinnamamide, pyridin-3-yl-thiazole C₂₃H₁₈N₄O₂S₂* 446.5* Not reported -
N-(5-Bromo-thiazol-2-yl)cinnamamide (5) Bromo (thiazole C5) C₁₂H₉BrN₂OS 325.2 238–243
N-(5-Methyl-thiazol-2-yl)cinnamamide (6) Methyl (thiazole C5) C₁₃H₁₂N₂OS 260.3 220–221
N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)benzamide (946304-59-2) Benzamide, p-tolylamino (ethyl bridge) C₁₉H₁₇N₃O₂S 351.4 Not reported
1207062-21-2 Thiophen-2-yl-ethylamino (ethyl bridge), cinnamamide C₂₃H₁₉N₃O₂S₂ 433.5 Not reported

Notes:

  • Target Compound : The pyridin-3-yl-thiazole group enhances π-π stacking and hydrogen bonding compared to simpler aryl substituents (e.g., bromo or methyl in ).
  • Cinnamamide vs.
  • Ethyl Bridge Variations: Substituting the pyridinylthiazole group with p-tolylamino () or thiophen-2-yl-ethylamino () alters electronic properties and steric bulk, affecting target binding.

*Estimated based on structural similarity.

Key Differences :

  • Compounds with morpholinomethyl or methylpiperazinyl substituents () require additional steps for introducing cyclic amines, whereas the target compound’s pyridinyl-thiazole group may involve Suzuki coupling .

Physicochemical Properties

  • Melting Points : The target compound’s melting point is expected to exceed 220°C, analogous to cinnamamide derivatives in .
  • Solubility : The pyridinyl group may improve aqueous solubility compared to purely hydrophobic analogues (e.g., ) .
  • Spectroscopy :
    • 1H-NMR : The cinnamamide’s vinyl protons (δ 6.5–7.8 ppm) and pyridinyl protons (δ 8.2–9.1 ppm) distinguish it from benzamide derivatives .
    • HRMS : Molecular ion peaks at m/z 446.5 (target) vs. 351.4 () confirm structural differences .

Pharmacological Potential

  • Enzyme Inhibition : The pyridinyl-thiazole moiety may enhance binding to proteases (e.g., SARS-CoV-2 Mpro) compared to simpler thiazoles, as seen in .
  • Bioactivity: Analogues with morpholinomethyl groups () show antibacterial activity, suggesting the target compound’s pyridinyl group could be optimized for similar or expanded effects .
  • Toxicity: The ethyl bridge’s 2-oxo group may reduce metabolic stability compared to non-ketone analogues (e.g., ) .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(4-(2-oxo-2-((4-(pyridin-3-yl)thiazol-2-yl)amino)ethyl)thiazol-2-yl)cinnamamide?

The synthesis typically involves coupling thiazole-amide intermediates with cinnamoyl derivatives. For example, acylation of 4-(pyridin-3-yl)thiazol-2-amine with a chloroethyl oxo-thiazole intermediate can be performed using dry pyridine as a base and solvent. Reaction conditions (e.g., ice bath, 6-hour stirring) and purification steps (e.g., recrystallization in ethyl acetate/hexane) are critical for yield optimization . Parallel methods for analogous thiazole-amide derivatives highlight the use of acyl halides and controlled stoichiometry to minimize side reactions .

Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?

  • IR Spectroscopy : Confirms carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3200–3400 cm⁻¹) functional groups .
  • NMR Spectroscopy :
    • ¹H NMR: Assigns protons on pyridine (δ 8.5–9.0 ppm), thiazole (δ 7.0–7.5 ppm), and cinnamamide (δ 6.5–7.5 ppm for aromatic protons; δ 6.2–6.5 ppm for conjugated double bonds) .
    • ¹³C NMR: Identifies carbonyl carbons (δ 165–175 ppm) and quaternary carbons in heterocycles .
  • Mass Spectrometry : Validates molecular weight via ESI-MS or HRMS, ensuring no fragmentation during ionization .

Q. How can reaction yields be optimized during synthesis?

Key strategies include:

  • Catalyst Selection : Use of copper iodide or palladium catalysts for coupling reactions (e.g., Suzuki-Miyaura for pyridyl-thiazole linkages) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, pyridine) enhance nucleophilicity in acylation steps .
  • Temperature Control : Reflux in ethanol (70–80°C) for 8–12 hours ensures complete cyclization .

Advanced Research Questions

Q. How should contradictory biological activity data be addressed in preclinical studies?

Contradictions may arise from impurities, assay variability, or structural misassignment. For example, a study on cinnamamide derivatives initially reported anti-tumor activity for compounds 7n and 7o , but corrections later revealed mislabeled structures . To resolve discrepancies:

  • Replication : Repeat assays with independently synthesized batches.
  • Orthogonal Assays : Combine MTT cytotoxicity assays with Western blotting (e.g., caspase-3 activation) to confirm mechanisms .
  • Structural Verification : Use 2D NMR (e.g., HSQC, HMBC) to validate connectivity, especially for stereoisomers .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Substituent Variation : Modify the pyridine ring (e.g., electron-withdrawing groups at position 3) or cinnamamide’s phenyl group (e.g., para-nitro for enhanced π-stacking) to assess bioactivity shifts .
  • Bioisosteric Replacement : Replace the thiazole ring with oxadiazole (e.g., ) to evaluate metabolic stability .
  • Pharmacophore Mapping : Use X-ray crystallography or docking studies to identify key hydrogen-bonding interactions (e.g., amide NH with kinase ATP-binding pockets) .

Q. How can complex NMR spectra of this compound be interpreted?

  • Decoupling Experiments : Suppress coupling between adjacent protons (e.g., thiazole H and pyridine H) .
  • DEPT-135 NMR : Differentiates CH₃, CH₂, and CH groups in crowded regions (e.g., ethyl linker at δ 2.5–3.5 ppm) .
  • Dynamic NMR : Resolve rotational isomers of the cinnamamide double bond by variable-temperature experiments .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

  • Matrix Interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma proteins .
  • Detection Limits : Employ UPLC-MS/MS with MRM transitions (e.g., m/z 500 → 300 for quantification) for sensitivity down to 1 ng/mL .
  • Stability Testing : Monitor pH-dependent degradation (e.g., amide hydrolysis in acidic conditions) via accelerated stability studies .

Q. How can synthetic byproducts be identified and minimized?

  • HPLC-PDA : Detect impurities at 254 nm; common byproducts include unreacted thiazole intermediates (retention time ~5–7 minutes) .
  • Reaction Monitoring : Use in-situ FTIR to track carbonyl formation and optimize reaction time .
  • Green Chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) to improve safety and reduce side reactions .

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